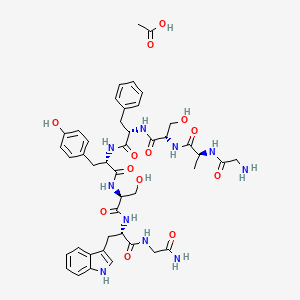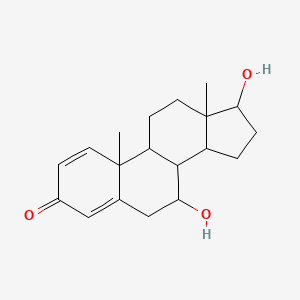![molecular formula C9H12N2O7 B14758864 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B14758864.png)
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydrouridine typically involves the reduction of uridine. This reduction can be achieved using various reducing agents under controlled conditions. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas is a common method .
Industrial Production Methods
Industrial production of 5,6-dihydrouridine may involve large-scale catalytic hydrogenation processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
化学反応の分析
Types of Reactions
5,6-dihydrouridine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized back to uridine.
Substitution: Various substituents can be introduced at different positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: The major product is uridine.
Substitution: Depending on the substituents introduced, various modified nucleosides can be formed.
科学的研究の応用
5,6-dihydrouridine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other modified nucleosides.
Biology: It is studied for its role in the structure and function of tRNA.
Industry: It is used in the production of nucleoside analogs for various applications.
作用機序
5,6-dihydrouridine exerts its effects by incorporating into tRNA and influencing its structure and function. It is commonly found in the D-loop of tRNA, where it helps maintain the proper folding and stability of the tRNA molecule . This modification can affect the overall efficiency and accuracy of protein synthesis.
類似化合物との比較
Similar Compounds
Uridine: The parent compound from which 5,6-dihydrouridine is derived.
5-methyldihydrouridine: A further modified form of 5,6-dihydrouridine.
Uniqueness
5,6-dihydrouridine is unique due to its specific role in tRNA structure and function. Unlike uridine, which is a standard nucleoside, 5,6-dihydrouridine is a post-transcriptionally modified nucleoside that provides additional stability and flexibility to tRNA .
特性
分子式 |
C9H12N2O7 |
|---|---|
分子量 |
260.20 g/mol |
IUPAC名 |
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O7/c12-2-4-5(14)6(15)8(18-4)11-1-3(13)7(16)10-9(11)17/h1,4-6,8,12-15H,2H2,(H,10,16,17)/t4-,5-,6+,8-/m1/s1 |
InChIキー |
QXDXBKZJFLRLCM-MNCSTQPFSA-N |
異性体SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)O |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide](/img/structure/B14758786.png)
![Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane](/img/structure/B14758791.png)
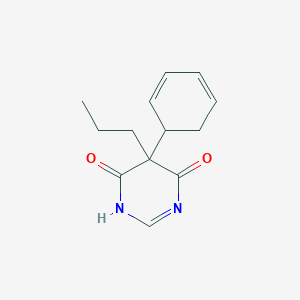
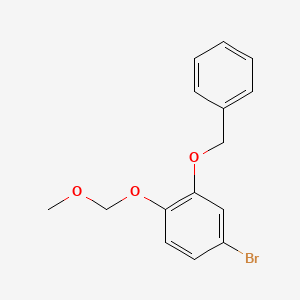
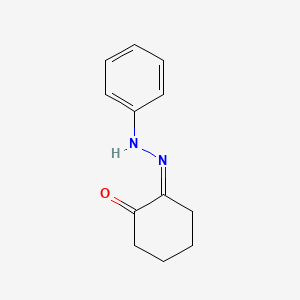
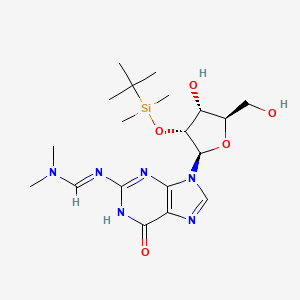

![4-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14758821.png)
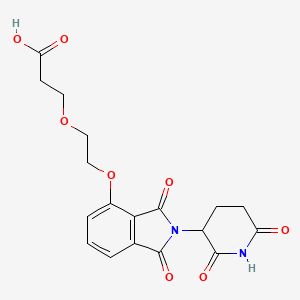
![[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate](/img/structure/B14758829.png)

